

Synthesis of 3-Isopropoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

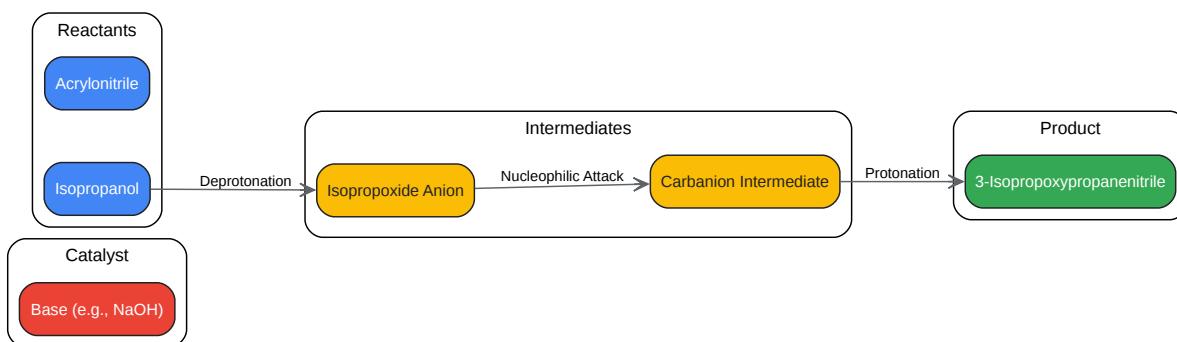
Compound Name: *3-Isopropoxypropanenitrile*

Cat. No.: *B090267*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-isopropoxypropanenitrile** from acrylonitrile and isopropanol. The primary reaction pathway is a base-catalyzed cyanoethylation, a class of Michael addition, which is both efficient and scalable. This document provides a comprehensive overview of the reaction, including the mechanism, detailed experimental protocols, and key data for product characterization.


Introduction

3-Isopropoxypropanenitrile is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its structure incorporates both a nitrile and an ether functional group, making it a versatile building block for further chemical modifications. The synthesis from readily available starting materials like acrylonitrile and isopropanol makes it an economically viable target for laboratory and industrial-scale production.

The core of this synthesis is the cyanoethylation reaction, where a protic nucleophile, in this case, isopropanol, adds across the activated double bond of acrylonitrile.^[1] This reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion.^[2]

Reaction Mechanism and Signaling Pathway

The synthesis of **3-isopropoxypropanenitrile** proceeds via a base-catalyzed Michael addition mechanism. The reaction is initiated by the deprotonation of isopropanol by a base, forming the isopropoxide anion. This is followed by the nucleophilic attack of the isopropoxide on the β -carbon of acrylonitrile. The resulting carbanion is then protonated by a proton source, typically the solvent or regenerated isopropanol, to yield the final product. The reaction is first order in both acrylonitrile and the alkoxide anion.^[3]

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **3-Isopropoxypropanenitrile**.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
Acrylonitrile	C ₃ H ₃ N	53.06	77	0.81
Isopropanol	C ₃ H ₈ O	60.10	82.6	0.786

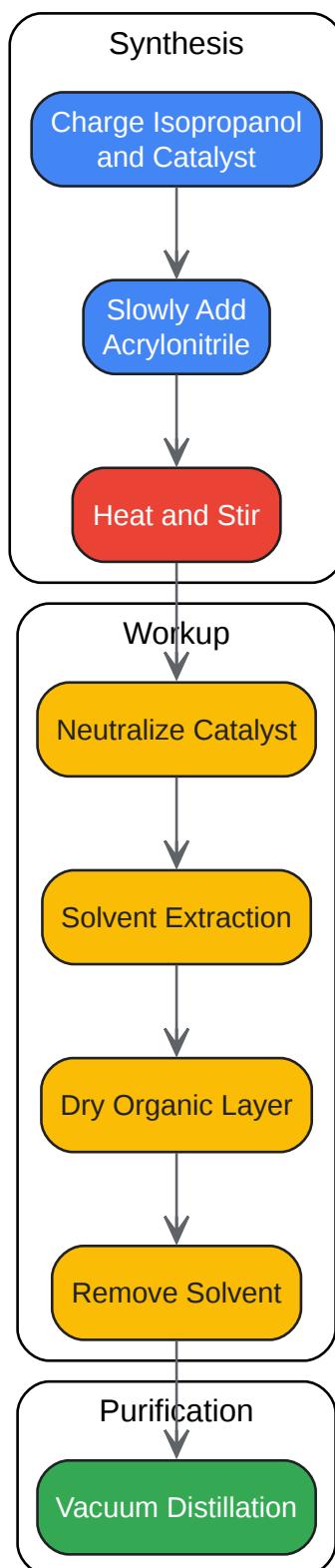
Table 2: Properties of **3-Isopropoxypropanenitrile**

Property	Value	Reference
CAS Number	110-47-4	[4]
Molecular Formula	C ₆ H ₁₁ NO	[4]
Molar Mass	113.16 g/mol	[5]
Boiling Point	61-62.5 °C at 7 mmHg	[4]
IUPAC Name	3-(propan-2- yloxy)propanenitrile	[5]

Table 3: Spectroscopic Data for **3-Isopropoxypropanenitrile**

Spectroscopy	Key Peaks/Shifts
¹ H NMR	Predicted shifts: δ ~1.1 (d, 6H, -CH(CH ₃) ₂), ~2.5 (t, 2H, -CH ₂ -CN), ~3.6 (m, 1H, -CH(CH ₃) ₂), ~3.7 (t, 2H, -O-CH ₂ -)
¹³ C NMR	Predicted shifts: δ ~19 (-CH ₂ -CN), ~22 (-CH(CH ₃) ₂), ~63 (-O-CH ₂ -), ~71 (-CH(CH ₃) ₂), ~118 (-CN)
IR (Infrared)	Characteristic peaks: ~2250 cm ⁻¹ (C≡N stretch), ~1100 cm ⁻¹ (C-O-C stretch)

Experimental Protocols


This section provides a detailed experimental protocol for the synthesis of **3-isopropoxypropanenitrile**.

Materials and Equipment

- Reactants: Acrylonitrile (stabilized), Isopropanol (anhydrous)

- Catalyst: Sodium hydroxide (pellets) or other suitable base (e.g., potassium hydroxide, sodium isopropoxide)
- Solvents: Diethyl ether or other suitable extraction solvent
- Drying Agent: Anhydrous magnesium sulfate or sodium sulfate
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis.

Detailed Synthesis Procedure

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant molar excess of isopropanol (e.g., 5-10 equivalents relative to acrylonitrile).
- Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05-0.1 equivalents). Stir the mixture until the catalyst is dissolved or well-dispersed.
- Acrylonitrile Addition: Slowly add acrylonitrile (1 equivalent) to the stirred solution of isopropanol and catalyst. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature of the reaction mixture below 40°C during the addition.
- Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (e.g., 4-8 hours) to ensure the reaction goes to completion. Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Neutralize the basic catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.
 - Remove the excess isopropanol under reduced pressure using a rotary evaporator.
 - To the residue, add water and a suitable organic solvent for extraction (e.g., diethyl ether).
 - Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.
 - Wash the organic layer with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
 - Filter off the drying agent and remove the solvent under reduced pressure.

- Purification: Purify the crude product by vacuum distillation to obtain **3-isopropoxypropanenitrile** as a colorless liquid.[6]

Safety Precautions

Acrylonitrile is a toxic and flammable liquid.[7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7] Strong bases are corrosive and should be handled with care. The reaction can be exothermic, so proper temperature control is essential. Acrylonitrile can polymerize violently in the presence of strong bases if not properly controlled.[1][2]

Conclusion

The synthesis of **3-isopropoxypropanenitrile** from acrylonitrile and isopropanol via base-catalyzed cyanoethylation is a straightforward and effective method. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is crucial for obtaining a high yield of the pure product. The provided data and diagrams serve as a valuable resource for the characterization and understanding of this important chemical transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epaosc.org [epaosc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Propanenitrile, 3-(1-methylethoxy)- [webbook.nist.gov]
- 5. 3-Isopropoxypropiononitrile | C₆H₁₁NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 8. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]
- To cite this document: BenchChem. [Synthesis of 3-Isopropoxypropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090267#synthesis-of-3-isopropoxypropanenitrile-from-acrylonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com